ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
This compound features a pyrrole-2-carboxylate backbone substituted with methyl groups at positions 3 and 3. The ethyl ester group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability . Piperazine derivatives are well-documented in medicinal chemistry for their versatility in targeting receptors, particularly in the central nervous system (CNS) .
Properties
Molecular Formula |
C20H24ClN3O3 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H24ClN3O3/c1-4-27-20(26)18-13(2)17(14(3)22-18)19(25)24-10-8-23(9-11-24)16-7-5-6-15(21)12-16/h5-7,12,22H,4,8-11H2,1-3H3 |
InChI Key |
YUPVPULFYFVWFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Biological Activity
Ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring, which is known for its diverse biological activities. The presence of the piperazine moiety and the chlorophenyl group enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 363.85 g/mol.
1. Antibacterial Activity
Recent studies have demonstrated that pyrrole derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 | |
| Compound B | Escherichia coli | 12.5 | |
| Ethyl derivative | Mycobacterium tuberculosis | 5 |
These findings indicate that modifications in the structure can lead to enhanced antibacterial activity.
2. Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that similar piperazine and pyrrole derivatives can inhibit cancer cell proliferation:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | FaDu (hypopharyngeal tumor) | 10 | Apoptosis induction through M3 receptor activation |
| Study B | Various cancer lines | <20 | Inhibition of cell cycle progression |
The presence of the piperazine ring is crucial for binding to specific receptors involved in cancer pathways, enhancing the compound's efficacy against tumors.
Case Study 1: Dopamine D4 Receptor Affinity
A related compound featuring a similar piperazine structure demonstrated high affinity for the dopamine D4 receptor, with an IC50 value of 0.057 nM. This suggests that this compound may also interact favorably with dopaminergic pathways, potentially influencing neuropharmacological outcomes .
Case Study 2: Antituberculosis Activity
In a study focusing on antituberculosis agents, derivatives based on pyrrole structures were found to inhibit ClpP1P2 peptidase in Mycobacterium tuberculosis with an MIC of 5 µM. This positions similar compounds as viable candidates for further development in tuberculosis treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Piperazine Substituents
(a) Ethyl 4-[4-(4-methoxyphenyl)piperazine-1-sulfonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Structural Difference : Replaces the carbonyl bridge with a sulfonyl group and substitutes 3-chlorophenyl with 4-methoxyphenyl.
- The 4-methoxyphenyl group (electron-donating) may alter electronic properties, affecting binding affinity to serotonin or dopamine receptors compared to the electron-withdrawing 3-chlorophenyl group .
(b) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Structural Difference : Lacks the pyrrole-ester backbone but retains the 4-chlorophenyl-piperazine-carboxamide motif.
- Implications :
Backbone Modifications in Pyrrole Derivatives
(a) Ethyl 4-[(3,5-dinitrobenzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Structural Difference: Replaces the piperazine-3-chlorophenyl group with a hydrazonomethyl-3,5-dinitrobenzoyl moiety.
- Quantum chemical studies (DFT) suggest such derivatives exhibit distinct charge distribution patterns, which may influence redox properties or binding to nitroreductase enzymes .
(b) Ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Structural Difference : Features a hydrazinylidene-carbamoyl group instead of the piperazine-carbonyl-aryl system.
- Experimental and computational data indicate strong intramolecular hydrogen bonding, stabilizing the planar conformation of the pyrrole ring .
Functional Group Replacements
(a) Pruvanserin Hydrochloride
- Structural Difference : Contains a 4-fluorophenyl-ethyl-piperazine linked to an indole-3-carbonitrile group.
- Implications :
- The indole system and fluorophenyl group are associated with serotonin receptor modulation, highlighting the role of aryl-piperazine motifs in CNS drug design .
- The target compound’s 3-chlorophenyl group may offer distinct steric and electronic profiles compared to Pruvanserin’s 4-fluorophenyl, influencing receptor selectivity .
Data Table: Key Structural and Physicochemical Comparisons
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Antimicrobial Potential: While the target compound lacks direct antimicrobial data, analogs with pyrrole backbones (e.g., pyrazole-4-carbonitrile derivatives) exhibit IC₅₀ values of 25–100 μg/mL in DPPH assays and MICs of 8–32 μg/mL against Staphylococcus aureus . Structural similarities suggest the target may share moderate antioxidant or antimicrobial activity.
- Electronic Properties : Computational studies on related ethyl pyrrole carboxylates highlight the influence of substituents on frontier molecular orbitals. The 3-chlorophenyl group likely lowers the HOMO-LUMO gap compared to methoxy or nitro analogs, enhancing charge transfer interactions .
- Synthetic Accessibility : The target compound’s synthesis may parallel methods used for sulfonyl or carboxamide analogs, with possible optimization required for the carbonyl-piperazine linkage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
